molecular formula C19H19NO4S B2894494 3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one CAS No. 899214-21-2

3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one

Cat. No. B2894494
CAS RN: 899214-21-2
M. Wt: 357.42
InChI Key: KORQWNVYRLUVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one, also known as MPSQ, is a chemical compound that belongs to the quinoline family. It is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. MPSQ has been studied extensively for its potential applications in cancer treatment, as well as in other diseases such as diabetes and Alzheimer's.

Scientific Research Applications

Anti-HIV Pharmaceutical Intermediates

This compound has been identified as a potential anti-HIV agent . It can be used as an intermediate in the synthesis of pharmaceuticals designed to combat HIV. The sulfonyl group attached to the methoxybenzene ring may play a crucial role in inhibiting the replication of the virus within the host cells .

Protecting Group Agent for Nitrogen Functions

In organic synthesis, protecting groups are used to temporarily mask a functional group to prevent it from reacting. This compound can act as a protecting group agent for various nitrogen functions, which is essential in multi-step synthetic processes .

properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-3-12-20-13-18(19(21)16-6-4-5-7-17(16)20)25(22,23)15-10-8-14(24-2)9-11-15/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORQWNVYRLUVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one

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